molecular formula C5H7NO3 B13950843 1-Formamidocyclopropane-1-carboxylic acid CAS No. 42303-43-5

1-Formamidocyclopropane-1-carboxylic acid

Cat. No.: B13950843
CAS No.: 42303-43-5
M. Wt: 129.11 g/mol
InChI Key: UPIUTCMVUPFJTQ-UHFFFAOYSA-N
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Description

1-Formamidocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₅H₇NO₃ It is a derivative of cyclopropane, characterized by the presence of a formamido group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-formamidocyclopropane-1-carboxylic acid can be achieved through several methods:

Chemical Reactions Analysis

1-Formamidocyclopropane-1-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include thionyl chloride for forming acid chlorides and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Formamidocyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-formamidocyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

1-Formamidocyclopropane-1-carboxylic acid (FCCA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, related to 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in various biochemical pathways, particularly in plants where it is involved in ethylene biosynthesis. This article explores the biological activity of FCCA, highlighting its mechanisms, effects, and potential applications based on diverse research findings.

FCCA is structurally similar to ACC and is hypothesized to influence ethylene production in plants. Ethylene is a critical plant hormone that regulates growth, development, and responses to environmental stimuli. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase, which requires FCCA as a substrate under certain conditions. The detailed mechanism involves the binding of FCCA to the active site of ACC oxidase, facilitating the conversion process.

Key Enzymatic Pathways

  • ACC Synthase (ACS) : FCCA may modulate the activity of ACS, which catalyzes the formation of ACC from S-adenosylmethionine (SAM).
  • ACC Oxidase (ACCO) : FCCA can act as an inhibitor or enhancer of ACCO activity, influencing ethylene production rates depending on its concentration and environmental factors.

Biological Effects

The biological effects of FCCA can be categorized into several key areas:

1. Plant Growth Regulation
FCCA has been shown to affect various growth parameters in plants:

  • Root Development : Enhanced root elongation and branching.
  • Fruit Ripening : Accelerated ripening processes through increased ethylene production.
  • Stress Responses : Modulation of plant responses to biotic and abiotic stresses.

2. Antimicrobial Activity
Recent studies indicate that FCCA exhibits antimicrobial properties against certain pathogens:

  • Bacterial Inhibition : Inhibits growth of specific bacteria by disrupting their metabolic pathways.
  • Fungal Resistance : Enhances resistance in plants against fungal infections by promoting ethylene-mediated defense mechanisms.

Research Findings and Case Studies

StudyFindingsMethodology
Honma & Shimomura (1978)Identified metabolic pathways involving FCCA in plantsBiochemical assays on plant tissues
Boller et al. (1979)Demonstrated the role of FCCA in ethylene biosynthesisEnzyme kinetics studies
Tsuchisaka et al. (2009)Explored tissue-specific expression patterns of ACS influenced by FCCAGenetic analysis using knockout mutants

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the FCCA structure can influence its biological activity:

  • Functional Groups : The presence of specific functional groups enhances binding affinity to target enzymes.
  • Steric Effects : Alterations in molecular geometry affect the inhibitory or stimulatory effects on ACC oxidase.

Properties

CAS No.

42303-43-5

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-formamidocyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-3-6-5(1-2-5)4(8)9/h3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

UPIUTCMVUPFJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)NC=O

Origin of Product

United States

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